Cas no 2228567-41-5 (3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-4,4-difluorobutanoic acid)

3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-4,4-difluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-4,4-difluorobutanoic acid
- 2228567-41-5
- 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid
- EN300-1970720
-
- Inchi: 1S/C10H8ClF2N3O2/c11-8-7-5(2-14-10(7)16-3-15-8)4(9(12)13)1-6(17)18/h2-4,9H,1H2,(H,17,18)(H,14,15,16)
- InChI Key: FEDAQEKLWQGXQT-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC=N1)NC=C2C(C(F)F)CC(=O)O
Computed Properties
- Exact Mass: 275.0273105g/mol
- Monoisotopic Mass: 275.0273105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 78.9Ų
3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-4,4-difluorobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970720-5.0g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 5g |
$4890.0 | 2023-06-03 | ||
Enamine | EN300-1970720-10g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 10g |
$7250.0 | 2023-09-16 | ||
Enamine | EN300-1970720-5g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 5g |
$4890.0 | 2023-09-16 | ||
Enamine | EN300-1970720-10.0g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 10g |
$7250.0 | 2023-06-03 | ||
Enamine | EN300-1970720-1g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 1g |
$1686.0 | 2023-09-16 | ||
Enamine | EN300-1970720-0.1g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 0.1g |
$1484.0 | 2023-09-16 | ||
Enamine | EN300-1970720-1.0g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 1g |
$1686.0 | 2023-06-03 | ||
Enamine | EN300-1970720-0.5g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 0.5g |
$1619.0 | 2023-09-16 | ||
Enamine | EN300-1970720-2.5g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 2.5g |
$3304.0 | 2023-09-16 | ||
Enamine | EN300-1970720-0.05g |
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid |
2228567-41-5 | 0.05g |
$1417.0 | 2023-09-16 |
3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-4,4-difluorobutanoic acid Related Literature
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
Additional information on 3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-4,4-difluorobutanoic acid
Comprehensive Overview of 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid (CAS No. 2228567-41-5)
The compound 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid (CAS No. 2228567-41-5) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This molecule, characterized by its unique pyrrolopyrimidine core and difluorobutanoic acid side chain, represents a promising scaffold for the development of novel therapeutics. Its structural complexity and functional groups make it a valuable candidate for targeting specific biological pathways, particularly in oncology and inflammatory diseases.
In recent years, the scientific community has shown increasing interest in pyrrolopyrimidine derivatives due to their versatile pharmacological properties. The incorporation of 4-chloro and difluorobutanoic acid moieties in this compound enhances its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment. Researchers are actively exploring its interactions with key enzymes such as JAK kinases and BTK, which are critical in signal transduction pathways implicated in autoimmune disorders and hematological malignancies.
The synthesis of 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and fluorination techniques. These methods are widely discussed in contemporary literature, reflecting the growing demand for efficient and scalable synthetic routes to complex heterocycles. The compound's CAS No. 2228567-41-5 serves as a unique identifier, facilitating its tracking in chemical databases and regulatory submissions.
From a drug development perspective, the difluorobutanoic acid segment of this molecule is particularly noteworthy. Fluorinated compounds are increasingly favored in medicinal chemistry due to their ability to improve metabolic stability and bioavailability. This aligns with current trends in pharmaceutical research, where fluorine-containing drugs account for a significant proportion of newly approved therapeutics. The presence of fluorine atoms in 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid may enhance its membrane permeability and target binding affinity, making it a compelling subject for preclinical studies.
Another area of interest is the compound's potential application in precision medicine. With the rise of personalized therapies, there is a growing need for molecules that can selectively modulate disease-associated proteins. The pyrrolopyrimidine scaffold in this compound has demonstrated selectivity for certain kinase families, which could enable the development of tailored treatments with reduced off-target effects. This is particularly relevant given the increasing focus on drug resistance mechanisms in cancer therapy, where multi-targeted approaches are often required.
In addition to its therapeutic potential, 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid has attracted attention in chemical biology as a tool compound. Its ability to covalently modify specific amino acid residues makes it valuable for proteomics studies and target identification. This application is especially pertinent in the era of AI-driven drug discovery, where large-scale screening of chemical probes is essential for validating computational predictions.
The compound's physicochemical properties, including its logP and aqueous solubility, have been the subject of computational modeling studies. These parameters are critical for assessing its drug-likeness and optimizing its formulation. Recent advances in predictive ADMET tools have enabled researchers to evaluate such compounds virtually, reducing the need for extensive experimental screening. This aligns with the pharmaceutical industry's push toward green chemistry and sustainable practices.
From a commercial standpoint, CAS No. 2228567-41-5 is increasingly listed in catalogs of specialty chemical suppliers, reflecting its growing importance in research. The compound's uniqueness lies in its combination of a chlorinated heterocycle with a fluorinated aliphatic chain, a structural motif that is relatively uncommon in existing drug libraries. This novelty factor contributes to its appeal for fragment-based drug design and lead optimization programs.
In conclusion, 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-4,4-difluorobutanoic acid represents a fascinating intersection of synthetic chemistry and biomedical research. Its structural features and potential applications align with several cutting-edge trends in drug discovery, including targeted covalent inhibitors, fluorine chemistry, and kinase modulation. As research into this compound progresses, it may yield valuable insights for addressing unmet medical needs in oncology and beyond.
2228567-41-5 (3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-4,4-difluorobutanoic acid) Related Products
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)



